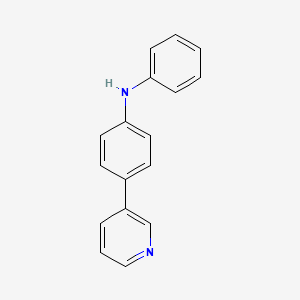

N-phenyl-4-(pyridin-3-yl)aniline

Description

Overview of Arylamine and Pyridine (B92270) Derivatives in Contemporary Chemical Research

Arylamine and pyridine derivatives are fundamental building blocks in the synthesis of a wide range of functional organic materials and biologically active compounds. nih.govscribd.comresearchgate.net Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are ubiquitous in nature, found in essential molecules like vitamins and alkaloids. nih.govglobalresearchonline.net In contemporary research, pyridine-based structures are extensively utilized in drug design and synthesis, materials science for functional nanomaterials, and as ligands in organometallic chemistry. nih.gov Their inherent polarity and basicity, conferred by the nitrogen atom, contribute to their solubility and diverse chemical reactivity. nih.govglobalresearchonline.net

Arylamines, which feature an amino group attached to an aromatic ring, are crucial components in the development of organic electronic materials, including organic light-emitting diodes (OLEDs). Their electron-donating nature and ability to transport positive charge carriers (holes) make them ideal for use in hole-transporting layers (HTLs) and as host materials in the emissive layer of OLEDs. mdpi.comacs.orgmdpi.com The triphenylamine (B166846) scaffold, a prominent example of an arylamine derivative, is particularly valued for its high thermal stability and excellent hole-transporting capabilities. acs.org

Rationale for Investigating N-phenyl-4-(pyridin-3-yl)aniline: Strategic Importance and Research Gaps

The strategic importance of investigating this compound lies in the synergistic combination of the distinct electronic properties of its constituent arylamine and pyridine fragments. This molecular design, which links a hole-transporting triphenylamine-like core with an electron-accepting pyridine ring, creates a "bipolar" molecule. Such bipolar compounds are of significant interest in materials science, particularly for OLED applications. researchgate.net The integration of both hole-transporting and electron-transporting moieties within a single molecule can potentially lead to more balanced charge injection and transport in the emissive layer of an OLED, a critical factor for achieving high efficiency and device stability. researchgate.net

Despite the clear rationale for its design, a thorough review of the current literature reveals research gaps concerning this compound. While related structures have been synthesized and studied, detailed investigations into the specific photophysical properties, charge-transport characteristics, and performance in optoelectronic devices of this particular isomer are not extensively documented. Further research is needed to fully elucidate its potential and to understand how the specific connectivity of the pyridine ring (at the 3-position) influences its electronic structure and material properties compared to other isomers.

Foundational Research Trajectories of Related Organic Scaffolds

The study of this compound is built upon a rich history of research into related organic scaffolds, most notably bipyridines and triphenylamines.

Bipyridine derivatives have long been a focus of coordination chemistry, serving as versatile ligands for a wide array of metal ions. nih.govnih.gov Their ability to form stable complexes has led to their use in catalysis, sensing, and the construction of supramolecular assemblies. nih.govnih.gov More recently, bipyridine units have been incorporated into organic materials for electronics, leveraging their electron-deficient nature.

Triphenylamine and its derivatives have been extensively studied as hole-transporting materials since the pioneering work on OLEDs. mdpi.comresearchgate.net Their propeller-like, non-planar structure helps to prevent crystallization in thin films, leading to stable amorphous morphologies that are crucial for device performance. mdpi.com Research has focused on modifying the triphenylamine core to tune its ionization potential, charge mobility, and thermal stability for optimized performance in various optoelectronic applications. mdpi.commdpi.com The foundational understanding gained from these separate fields of research provides the essential context for designing and understanding the behavior of hybrid molecules like this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-2-6-16(7-3-1)19-17-10-8-14(9-11-17)15-5-4-12-18-13-15/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOMRKCAPYLLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-phenyl-4-(pyridin-3-yl)aniline

The synthesis of this compound can be approached through several strategic disconnections, leading to various established synthetic routes. The most prominent of these involve palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis stands as a cornerstone in the synthesis of biaryl and arylamine structures. For this compound, two major palladium-catalyzed reactions are of paramount importance: the Suzuki-Miyaura coupling for the formation of the aryl-aryl (C-C) bond and the Buchwald-Hartwig amination for the construction of the aryl-amine (C-N) bond.

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between an organoboron compound and an organohalide. chemicalbook.com In the context of synthesizing this compound, this reaction can be employed in two main ways:

Strategy A: Coupling of a phenylboronic acid derivative with a 4-halo-N-phenylpyridin-3-amine derivative.

Strategy B: Coupling of a pyridin-3-ylboronic acid derivative with a 4-haloaniline derivative.

The choice of strategy often depends on the commercial availability and stability of the starting materials. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. sigmaaldrich.com

The successful Suzuki-Miyaura coupling of nitrogen-containing heterocycles, such as pyridine (B92270) derivatives, can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium catalyst and inhibit its activity. However, the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has largely overcome these limitations, enabling high-yield couplings of even complex heterocyclic substrates. guidechem.com

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl2 | 3-Amino-2-chloropyridine, 2-Methoxyphenylboronic acid | K3PO4 | Dioxane/H2O | 80 | 99 | guidechem.com |

| Pd(OAc)2/SPhos | 5-Amino-2-chloropyridine, 2,6-Dimethylphenylboronic acid | K3PO4 | Toluene/H2O | 100 | 82 | guidechem.com |

| CataXCium A Pd G3 | ortho-Bromoaniline derivative, Arylboronic ester | K2CO3 | Dioxane/H2O | 90 | up to 97 |

This table presents examples of Suzuki-Miyaura reaction conditions for structurally related compounds, demonstrating the feasibility of this approach for synthesizing the pyridine-phenyl linkage.

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, specifically for the synthesis of arylamines. This reaction directly couples an amine with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, the key bond formation would be between aniline (B41778) and a 4-halo-3-pyridylbenzene derivative, or between a 4-aminophenylpyridine derivative and a halobenzene.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig being particularly effective.

| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd2(dba)3/XPhos | 4-Iodotoluene | 4-Fluoroaniline | Cs2CO3 | Toluene | 110 | 81 | |

| Pd(OAc)2/BINAP | 3-Iodopyridine | Aniline | NaOtBu | Toluene | 100 | 86 | |

| Ni(acac)2/Phenylboronic ester | 4-Iodotoluene | Pyridin-3-amine | K3PO4 | Dioxane | 100 | 83 |

This table illustrates typical conditions for Buchwald-Hartwig amination reactions involving substrates similar to those required for the synthesis of this compound.

Copper-Mediated Coupling Reactions

While palladium-catalyzed reactions are dominant, copper-mediated C-N cross-coupling reactions, often referred to as Ullmann condensations, represent an older but still relevant strategy. These reactions typically require higher reaction temperatures compared to their palladium-catalyzed counterparts and often involve the use of a copper catalyst, a base, and a ligand.

For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of 4-(pyridin-3-yl)aniline with a halobenzene or aniline with a 4-halo-3-pyridylbenzene derivative. Recent advancements in copper catalysis have led to the development of milder reaction conditions and more effective catalyst systems, sometimes involving ligands like 8-hydroxyquinoline.

Alternative Synthetic Strategies

Beyond the primary cross-coupling methods, other synthetic strategies can be envisioned for the construction of this compound. One such approach could involve the reduction of a nitro group. For instance, the Suzuki-Miyaura coupling of 3-bromopyridine (B30812) with 4-nitrophenylboronic acid could yield 3-(4-nitrophenyl)pyridine. Subsequent reduction of the nitro group to an amine would provide 4-(pyridin-3-yl)aniline, which could then undergo a Buchwald-Hartwig amination with a halobenzene to furnish the final product. A Chinese patent describes a related reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt using sodium borohydride (B1222165) and zinc chloride to produce 4-(piperidin-3-yl)aniline.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the aforementioned synthetic routes is highly dependent on the careful optimization of several reaction parameters. Key factors that influence the yield and selectivity include the choice of catalyst and ligand, the nature of the base and solvent, the reaction temperature, and the reaction time.

For palladium-catalyzed reactions, the selection of the appropriate ligand is often the most critical parameter. Bulky and electron-rich phosphine ligands generally promote the reductive elimination step and prevent catalyst deactivation, leading to higher yields. The choice of base is also crucial, with common bases including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The solvent can significantly impact the solubility of the reactants and the catalyst, with common choices being toluene, dioxane, and THF.

Systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of this compound. For example, a design of experiments (DoE) approach can be employed to efficiently explore the effects of multiple variables and their interactions, leading to a robust and high-yielding synthetic protocol.

Green Chemistry Principles Applied to this compound Synthesis

The application of Green Chemistry principles, as outlined by Paul Anastas and John Warner, provides a framework for developing more sustainable synthetic routes to this compound. edu.krdnih.gov These principles focus on reducing waste, improving energy efficiency, and using less hazardous materials. nih.gov

Catalysis and Atom Economy: A cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. edu.krd The synthesis of related urea (B33335) derivatives of this compound utilizes a palladium catalyst for the key Suzuki coupling step, which is preferable to using stoichiometric reagents. nih.gov However, the drive for greener processes encourages minimizing the use of precious metals or developing methods for their efficient recovery and reuse. Research into related fields has shown success in using iron-based catalysts or non-precious metal alternatives for similar transformations, which could be an area of exploration. mdpi.com

Energy Efficiency and Alternative Reaction Conditions: Many synthetic procedures require prolonged heating, such as the 95°C required for the Suzuki coupling in a related synthesis. nih.gov Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times from hours to minutes, thereby saving energy. nih.govnih.gov Another approach is mechanochemistry, where reactions are initiated by mechanical energy, often at room temperature and with minimal or no solvent, aligning with principles of energy efficiency and waste reduction. nih.gov

Use of Safer Solvents and Reaction Media: The choice of solvent is critical to the environmental impact of a synthesis. Dimethylformamide (DMF), acetonitrile, and chlorinated solvents are common in laboratory-scale syntheses but pose environmental and health risks. nih.govmdpi.com Green chemistry promotes the use of safer alternatives. Research has highlighted solvents like 2-MeTHF and ethyl acetate (B1210297) as greener options for coupling reactions. unibo.it In some cases, the ideal scenario is a solvent-less reaction, a principle demonstrated in the synthesis of other heterocyclic compounds. nih.govmjcce.org.mk

The following table summarizes a hypothetical comparison between a traditional and a greener approach for a key synthetic step based on principles found in related syntheses.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Approach (e.g., Suzuki Coupling) | Potential Green Approach | Green Chemistry Principle Addressed |

|---|---|---|---|

| Catalyst | Palladium (e.g., Pd2(PPh3)2Cl2) nih.gov | Lower loading of Pd, recycled Pd, or non-precious metal catalyst (e.g., Fe, Ni). | Use of Catalysis, Resource Depletion |

| Solvent | Acetonitrile/Water, DMF nih.gov | 2-MeTHF, Ethyl Acetate, or solvent-free nih.govunibo.it | Safer Solvents & Auxiliaries |

| Energy Input | Conventional heating (e.g., 95°C for 3h) nih.gov | Microwave irradiation (e.g., 5-10 mins) nih.govjournalijar.com or mechanochemistry nih.gov | Design for Energy Efficiency |

| Waste | Catalyst residues, organic solvents, filtration aids (e.g., celite) nih.gov | Reduced solvent waste, recyclable catalyst, minimized by-products. | Prevention of Waste |

Scalability and Process Chemistry Considerations

Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure safety, cost-effectiveness, robustness, and high purity of the final product.

Cost and Process Mass Intensity (PMI): On a large scale, the cost of raw materials and reagents becomes a major driver. The price of palladium catalysts and specialized boronic acids can be prohibitive. nih.gov A key metric in process chemistry is PMI, which is the total mass of materials (water, solvents, reagents, raw materials) used to produce a certain mass of the active pharmaceutical ingredient (API). A major goal is to reduce the PMI by minimizing solvent volumes, eliminating workup steps, and improving yields.

Catalyst and Reagent Selection: While a palladium catalyst is efficient, removing it to the stringent levels required for pharmaceutical products (often in the parts-per-million range) is a significant challenge on a large scale. This necessitates specialized purification steps. An alternative approach, as demonstrated in the synthesis of a related intermediate, is to use cheaper and more easily managed reagents, such as a reduction process using zinc powder and sodium borohydride instead of catalytic hydrogenation with Pd/C and hydrogen gas. patsnap.com This avoids the use of a precious metal and the hazards associated with handling hydrogen gas under pressure in a large-scale setting. patsnap.com

Work-up and Purification: Laboratory-scale purifications often rely on column chromatography, which is generally not feasible for large-scale production. Process chemistry focuses on developing robust crystallization methods for product isolation and purification. This requires careful selection of the solvent system to ensure high recovery of the product in high purity. The filtration and drying steps must also be optimized for efficiency and safety on an industrial scale.

The table below outlines key differences in considerations when moving from a lab-scale synthesis to an industrial process.

Table 2: Lab Scale vs. Industrial Scale Synthesis Considerations

| Consideration | Lab Scale Synthesis | Industrial Process Chemistry |

|---|---|---|

| Primary Goal | Proof of concept, obtain material for testing. | Cost-effectiveness, safety, robustness, purity, low PMI. |

| Reagents | High-purity, often expensive reagents (e.g., specific Pd catalysts). nih.gov | Cost-effective, readily available reagents; avoidance of precious metals where possible. patsnap.com |

| Purification | Column chromatography is common. | Crystallization is the preferred method; chromatography is avoided. |

| Safety | Managed on a small scale. | Hazard analysis (HAZOP), control of exotherms, containment are critical. |

| Equipment | Glass reactors (round-bottom flasks). | Large, stainless steel or glass-lined reactors with controlled heating/cooling. |

| By-product Handling | Disposed of as waste. | By-products must be identified, and their fate in the process understood to prevent purification issues. |

Advanced Structural Characterization and Spectroscopic Analysis Techniques

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Although a specific crystal structure for N-phenyl-4-(pyridin-3-yl)aniline is not publicly available, the analysis of a closely related, more complex molecule containing the core N-phenyl-pyridine-3-yl moiety, N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline, offers a glimpse into the potential structural features. researchgate.net

Analysis of Molecular Conformation and Torsion Angles

For the analogous oxadiazole derivative, the dihedral angle between the 1,3,4-oxadiazole (B1194373) ring and the pyridine (B92270) ring is reported to be a mere 4.7(6)°, indicating a nearly coplanar arrangement. researchgate.net In contrast, the dihedral angle between the two phenyl rings of the triphenylamine (B166846) moiety in a similar compound is significantly larger, around 67.9(4)°. nih.gov For this compound, one would anticipate a non-planar conformation, with a significant twist between the phenyl and the pyridin-3-yl-aniline planes to minimize steric repulsion.

Table 1: Representative Torsion Angles in a Related Phenyl-Pyridine Compound (Data is for N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazole-2-yl]phenyl}aniline and serves as an illustrative example)

| Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| Benzene (B151609) | 1,3,4-Oxadiazole | 9.4(4) | nih.gov |

| 1,3,4-Oxadiazole | Pyridine | 3.0(4) | nih.gov |

| Phenyl | Phenyl | 67.9(4) | nih.gov |

This interactive table allows for the sorting of data to highlight specific structural relationships.

Investigation of Supramolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid material.

In the crystal structure of N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline, molecules are linked by intermolecular C-H···N hydrogen bonding. researchgate.net Furthermore, in a related compound, π-π stacking interactions are observed with interplanar distances of approximately 3.3 to 3.4 Å. nih.gov For this compound, similar C-H···N interactions involving the pyridyl nitrogen are expected, as well as potential π-π stacking between the electron-rich phenyl and electron-deficient pyridine rings of adjacent molecules.

Solution-State Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment Methodologies

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 6.5-9.0 ppm). The protons on the pyridine ring would likely appear at the downfield end of this region due to the electron-withdrawing effect of the nitrogen atom. The protons on the two phenyl rings will show distinct multiplets, with their chemical shifts influenced by their position relative to the amino group and the other aromatic ring.

The ¹³C NMR spectrum would complement the ¹H data, with the carbon atoms of the pyridine ring appearing at lower field than those of the phenyl rings. The carbon attached to the nitrogen atom (C-N) and the carbons of the pyridine ring adjacent to its nitrogen would be particularly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on additive rules and comparison with similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-NH (ortho) | 7.1-7.3 | 118-120 |

| Phenyl-NH (meta) | 7.3-7.5 | 129-131 |

| Phenyl-NH (para) | 7.0-7.2 | 122-124 |

| Pyridin-3-yl (C2) | 8.7-8.9 | 148-150 |

| Pyridin-3-yl (C4) | 7.9-8.1 | 133-135 |

| Pyridin-3-yl (C5) | 7.4-7.6 | 123-125 |

| Pyridin-3-yl (C6) | 8.5-8.7 | 147-149 |

| Aniline-phenyl (ortho to NH) | 7.1-7.3 | 125-127 |

| Aniline-phenyl (meta to NH) | 7.5-7.7 | 128-130 |

| C-NH | - | 140-142 |

| C-pyridyl | - | 135-137 |

This interactive table provides a hypothetical but chemically reasoned assignment of the NMR signals.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same ring system. For instance, correlations would be expected between the adjacent protons on the phenyl and pyridyl rings, allowing for the tracing of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting the different fragments of the molecule. For example, a correlation between the proton on the aniline (B41778) ring ortho to the C-C bond and the pyridyl carbon at the point of attachment would definitively confirm the connectivity between the two rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a vital technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Furthermore, by analyzing the fragmentation pattern, valuable structural information can be obtained.

For this compound (C₁₇H₁₄N₂), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm its elemental composition.

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways. Initial ionization would form the molecular ion [M]⁺•. Subsequent fragmentation could involve:

Cleavage of the C-N bond connecting the phenylamino (B1219803) group to the pyridyl-substituted phenyl ring.

Fission of the C-C bond linking the two phenyl rings.

Fragmentation of the pyridine ring, often involving the loss of HCN.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. Due to the lack of publicly available experimental spectra for this compound, theoretical calculations based on density functional theory (DFT) are employed to predict the vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The predicted FTIR spectrum of this compound exhibits several characteristic absorption bands that can be assigned to specific functional groups.

The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp to moderately broad band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations of both the phenyl and pyridinyl rings are expected in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings typically give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The C-N stretching vibrations of the amine and the pyridine ring are predicted to be in the 1250-1350 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the aromatic rings, are expected below 900 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While N-H and O-H stretching vibrations are often weak in Raman spectra, C=C and C-C stretching vibrations of the aromatic rings are typically strong and provide a clear fingerprint of the molecule.

For this compound, the most intense Raman bands are predicted to be associated with the symmetric stretching of the aromatic rings. The ring breathing modes of the phenyl and pyridinyl rings are also expected to be prominent.

| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3400 | - | Secondary Amine |

| Aromatic C-H Stretch | 3050 | 3055 | Phenyl and Pyridinyl Rings |

| C=C Aromatic Stretch | 1595, 1570, 1485 | 1600, 1575 | Phenyl and Pyridinyl Rings |

| C-N Stretch | 1310 | 1315 | Aryl Amine and Pyridine |

| In-plane C-H Bend | 1175, 1020 | 1180, 1025 | Phenyl and Pyridinyl Rings |

| Out-of-plane C-H Bend | 830, 750 | 835, 755 | Phenyl and Pyridinyl Rings |

Note: The data in this table is based on theoretical calculations and may differ from experimental values.

Advanced Spectroscopic Probes for Electronic Structure Investigation

To gain deeper insights into the electronic structure of this compound, advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are invaluable. These methods probe the core-level and valence-level electronic states, respectively, providing information about elemental composition, chemical states, and the molecular orbitals involved in bonding.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, the XPS spectrum would show distinct peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s, if any surface contamination is present). Of particular interest is the N 1s region. The nitrogen atom in the aniline-like secondary amine group is expected to have a different binding energy than the nitrogen atom in the pyridine ring due to their different chemical environments. The pyridinic nitrogen, being part of an electron-deficient aromatic system, is generally expected to exhibit a higher binding energy compared to the amino nitrogen.

| Element | Core Level | Predicted Binding Energy (eV) | Assignment |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| Carbon | C 1s | ~285.8 | Aromatic C-N |

| Nitrogen | N 1s | ~399.2 | Amino (N-H) |

| Nitrogen | N 1s | ~400.5 | Pyridinic |

Note: The data in this table is based on typical binding energy ranges for similar functional groups and may vary depending on the specific chemical environment and instrument calibration.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS utilizes ultraviolet radiation to probe the valence electronic structure of a molecule. The resulting spectrum provides information about the energies of the molecular orbitals. The UPS spectrum of this compound would reveal the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals. The HOMO energy is a critical parameter that influences the material's electron-donating properties and its performance in optoelectronic applications. The spectrum would likely show a series of broad features corresponding to the π-orbitals of the phenyl and pyridinyl rings, as well as the lone pair electrons on the nitrogen atoms.

A detailed analysis of the UPS spectrum, often in conjunction with theoretical calculations, can help to understand the contributions of the different fragments of the molecule (aniline and pyridine) to the frontier molecular orbitals, which are crucial for determining its charge transport and photophysical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-phenyl-4-(pyridin-3-yl)aniline. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to optimize the molecular geometry. This process involves finding the coordinates of each atom that correspond to the minimum energy of the molecule. The resulting optimized structure reveals key dihedral angles between the phenyl and pyridinyl rings, which are crucial for understanding the extent of electronic conjugation within the molecule. The calculated bond lengths and angles provide a theoretical benchmark that can be compared with experimental data from techniques like X-ray crystallography.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's reactivity, kinetic stability, and the wavelength of light it absorbs.

For this compound, theoretical calculations show the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich N-phenylaniline moiety, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the pyridinyl ring, suggesting this region is susceptible to nucleophilic attack.

Below is a table summarizing typical calculated electronic properties for this compound.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.5 to -5.8 |

| LUMO Energy | -1.8 to -2.1 |

| HOMO-LUMO Gap | 3.7 to 3.9 |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color scale to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas with neutral potential.

In this compound, the EPS map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, highlighting its basicity and ability to act as a hydrogen bond acceptor. The regions around the hydrogen atoms of the N-H group would exhibit a positive potential. This mapping provides valuable insights into the molecule's intermolecular interactions and reactivity patterns.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for this compound provide a theoretical spectrum that can be correlated with experimental data, helping to assign specific peaks to individual atoms within the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical vibrational spectrum for this compound can help in assigning specific vibrational modes, such as the N-H stretch, C-N stretches, and the characteristic ring breathing modes of the aromatic systems. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations typically focus on a static, gas-phase molecule at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, including its conformational changes and interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements and conformational flexibility at a given temperature.

For this compound, MD simulations can reveal how the dihedral angles between the aromatic rings fluctuate over time. These simulations can also incorporate explicit solvent molecules (e.g., water, DMSO), providing a more realistic model of the molecule's behavior in solution. By analyzing the trajectories from MD simulations, one can understand how solvent molecules arrange around the solute and how this solvation affects the conformational preferences and dynamics of this compound.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can be used to identify the transition states connecting reactants, intermediates, and products.

By locating the transition state structure and calculating its energy, the activation energy barrier for a proposed reaction step can be determined. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. This type of analysis provides a detailed, atomistic-level understanding of the reaction pathway that is often difficult to obtain through experimental means alone.

Quantitative Structure-Property Relationship (QSPR) Modeling for Materials Design and Performance Prediction

A comprehensive search of scientific literature reveals a notable absence of specific Quantitative Structure-Property Relationship (QSPR) models developed for this compound in the context of materials design and performance prediction. While QSPR methodologies are widely applied across various classes of organic molecules to predict their properties and guide the design of new materials, dedicated studies focusing on this particular compound for applications in materials science appear to be limited or not publicly available.

General QSPR studies have been conducted on broader categories of aniline (B41778) and pyridine derivatives. For instance, research has explored the relationship between the molecular structure of different aniline compounds and their viscosity or toxicity. Similarly, QSPR models have been developed for certain pyridine-containing compounds, often in the realm of medicinal chemistry to predict biological activity, such as the inhibition of specific enzymes. However, these existing models are not directly transferable to predict the materials-related properties of this compound, such as its potential performance in organic electronics or as a component in advanced polymers.

The development of a robust QSPR model for this compound would necessitate a dataset of experimentally determined properties for this compound and its structural analogues. This would involve synthesizing a library of related molecules with systematic variations in their chemical structure and measuring key material properties of interest. Subsequently, computational methods, including Density Functional Theory (DFT), could be employed to calculate a wide range of molecular descriptors for each compound. These descriptors, which quantify various aspects of the molecular structure, such as electronic, steric, and topological features, would then be statistically correlated with the experimental data to build a predictive QSPR model. Such a model could, in theory, accelerate the discovery of new materials based on the this compound scaffold by enabling the virtual screening and prioritization of candidate molecules with desired performance characteristics.

Given the current state of published research, there is an opportunity for future work to establish QSPR models specifically for this compound and its derivatives to unlock their potential in materials science.

Reactivity, Derivatization, and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties

The aniline (B41778) portion of N-phenyl-4-(pyridin-3-yl)aniline makes the molecule highly susceptible to electrophilic aromatic substitution. The amino group (-NH2) is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aniline ring. byjus.com This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at these positions. youtube.com

However, the high reactivity of the aniline ring can also lead to challenges such as over-substitution. For instance, direct bromination of aniline often results in the formation of di- and tri-bromo derivatives. libretexts.org To control the reactivity and achieve mono-substitution, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide. This modification makes the substituent less activating while still directing electrophiles to the ortho and para positions. The acetyl group can later be removed by hydrolysis. libretexts.org

In contrast, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack on the pyridine ring, if it occurs, typically proceeds at the 3- and 5-positions.

The phenyl substituent on the aniline nitrogen also influences the regioselectivity of electrophilic substitution. While the amino group is the primary director, the phenyl group can exert steric hindrance, potentially favoring substitution at the para position over the ortho positions.

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of reactions.

One common reaction is N-arylation, where the aniline nitrogen attacks an aryl halide or a related electrophile. For example, copper-catalyzed N-arylation has been used to synthesize derivatives of similar aniline compounds. mdpi.com Another important reaction is acylation, where the aniline reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used as a protective strategy for the amino group or to introduce new functional groups. mdpi.com

The nucleophilicity of the aniline nitrogen can also be utilized in condensation reactions. For instance, it can react with carbonyl compounds to form imines or enamines, which are versatile intermediates in organic synthesis.

Oxidation-Reduction Chemistry and Electrochemical Behavior

The aniline moiety in this compound is susceptible to oxidation. The oxidation of anilines can be a complex process, potentially leading to a variety of products including nitrosobenzenes, nitrobenzenes, and azoxybenzenes through a series of electron and proton transfer steps. nih.gov The initial step often involves a two-electron oxidation to form a nitrene or a protonated nitrene intermediate. nih.gov

The electrochemical behavior of aniline and its derivatives has been studied using techniques like cyclic voltammetry. These studies reveal that anilines can undergo irreversible oxidation processes. nih.gov For some N-substituted aniline derivatives, a two-electron irreversible oxidation has been observed, with the process being diffusion-controlled. nih.gov The electrochemical behavior can be influenced by factors such as the substituents on the phenyl rings and the nature of the N-substituent. nih.gov It has been proposed that the irreversible nature of the oxidation may be due to subsequent dimerization of the oxidized species. nih.gov

The pyridine ring can also participate in reduction reactions. Catalytic hydrogenation, for example, can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation can be achieved using various catalysts and reaction conditions. google.com

Synthetic Strategies for Functionalized Derivatives and Analogues

The synthesis of functionalized derivatives and analogues of this compound is crucial for exploring its potential applications. These strategies often focus on modifying the aniline, phenyl, or pyridine moieties to tune the electronic and steric properties of the molecule.

Achieving regioselectivity is a key challenge in the functionalization of this compound due to the presence of multiple reactive sites. As discussed earlier, protecting the aniline nitrogen via acetylation can be a valuable strategy to control electrophilic aromatic substitution on the aniline ring. libretexts.org

For modifications on the pyridine ring, the inherent reactivity patterns of pyridine can be exploited. For instance, nucleophilic aromatic substitution on the pyridine ring is more favorable than on the benzene rings and typically occurs at the 2- and 4-positions.

Directed ortho-metalation (DoM) is another powerful technique that could potentially be applied for the regioselective functionalization of the phenyl or pyridine rings. This method involves the use of a directing group to guide a metalating agent to a specific ortho position, which can then be functionalized with an electrophile.

This compound can serve as a building block for the synthesis of larger conjugated systems and oligomers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net

One common approach to synthesize such systems is through cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the connection of this compound units to other aromatic or vinylic moieties. For example, a bromo- or iodo-functionalized derivative of this compound could be coupled with a boronic acid or organotin reagent to extend the conjugated system.

The synthesis of oligomers can be achieved through step-growth polymerization, where functionalized monomers of this compound are reacted to form a polymer chain. The choice of functional groups and reaction conditions determines the structure and properties of the resulting oligomer.

Catalytic Applications of this compound in Organic Transformations

The structural features of this compound, particularly the presence of the nucleophilic aniline nitrogen and the pyridine ring, suggest its potential for use in catalysis.

In the realm of organocatalysis , the aniline moiety could act as a hydrogen bond donor or a Brønsted base, while the pyridine nitrogen can act as a hydrogen bond acceptor or a Lewis base. This dual functionality could be exploited in various asymmetric transformations. For instance, related amine-containing molecules have been used as organocatalysts in reactions like the Diels-Alder cycloaddition. mdpi.com

As a ligand for metal catalysis , this compound offers multiple coordination sites. The pyridine nitrogen is a well-known coordinating group for a wide range of transition metals. The aniline nitrogen can also coordinate to metal centers, and the phenyl rings can participate in π-coordination. This versatility allows for the formation of various metal complexes with potentially interesting catalytic activities. For example, N,N'-dioxide ligands derived from similar aromatic amides have been used in scandium-catalyzed photocycloadditions. acs.org Furthermore, quinazolin-4(3H)-one derivatives, which can be synthesized from aniline precursors, have been investigated for their catalytic and biological activities. nih.govnih.gov

The specific catalytic applications of this compound itself are not extensively documented in the provided search results. However, the reactivity and structural motifs present in the molecule strongly suggest its potential as a versatile scaffold for the development of new catalysts.

Coordination Chemistry and Metal Complex Formation

N-phenyl-4-(pyridin-3-yl)aniline as a Ligand in Transition Metal Complexes

The defining feature of this compound as a ligand is the presence of the pyridyl nitrogen, which acts as a primary coordination site for transition metal ions. This monodentate coordination behavior is fundamental to the assembly of more complex structures, such as coordination polymers.

This compound typically functions as a monodentate ligand, coordinating to metal centers through the nitrogen atom of its pyridine (B92270) ring. This interaction is a classic Lewis acid-base reaction, where the ligand's nitrogen atom donates a pair of electrons to the electron-accepting metal center. libretexts.org

In the formation of coordination polymers, it often acts as a bridging ligand, connecting two metal centers. This bridging capability, facilitated by the linear disposition of the pyridyl and aniline (B41778) groups, allows for the creation of extended one-, two-, or three-dimensional networks.

The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the presence of other co-ligands. For instance, in complexes with metals that favor a coordination number of four, such as Zn(II), a tetrahedral geometry is commonly observed. In this arrangement, the metal center is surrounded by ligands, which can include this compound and other ancillary ligands, defining the vertices of the tetrahedron.

The synthesis of metal complexes with this compound is often achieved through solvothermal or hydrothermal methods. These techniques involve reacting the ligand with a suitable metal salt in a sealed vessel at elevated temperatures. This method facilitates the crystallization of the resulting coordination polymer.

Spectroscopic techniques are crucial for characterizing these complexes. Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the C=N bond within the pyridine ring to a different wavenumber in the complex's spectrum, compared to the free ligand, indicates successful coordination.

Below is a table summarizing the photoluminescent properties of a representative coordination polymer incorporating a ligand structurally related to this compound, demonstrating the typical data acquired for such complexes.

| Property | Value |

| Excitation Wavelength | 330 nm |

| Emission Maximum | 455 nm |

| Quantum Yield | 13% mdpi.com |

| Luminescence Lifetime (τ) | 1.1 ns mdpi.com |

Electronic and Geometric Structure of Metal-Organic Frameworks (MOFs) Incorporating the Compound

While this compound is a viable building block for coordination polymers, detailed studies on its specific incorporation into porous, crystalline structures defined as Metal-Organic Frameworks (MOFs) are not extensively reported in publicly available literature. The distinction between a coordination polymer and a MOF often lies in the permanence of the framework's porosity after the removal of solvent molecules. Although the ligand's bridging nature is suitable for constructing such frameworks, comprehensive structural analysis, including surface area measurements (e.g., BET analysis) and pore size distribution for MOFs specifically using this ligand, is not widely documented.

Catalytic Activity of this compound Metal Complexes

The investigation into the catalytic activity of metal complexes specifically derived from this compound is a developing area of research. While coordination complexes are widely explored for their catalytic potential in various organic transformations, published research detailing the catalytic applications of complexes containing this particular ligand is limited. The potential for such complexes to act as catalysts exists, particularly if the metal center has accessible coordination sites or can readily change its oxidation state, but specific examples and performance data are not yet prevalent in the scientific literature.

Functional Applications in Materials Science and Analytical Chemistry Non Biological

Organic Electronics and Optoelectronic Devices

In the field of organic electronics, the molecular framework of N-phenyl-4-(pyridin-3-yl)aniline is highly relevant. The triphenylamine (B166846) moiety is well-known for its excellent hole-transporting capabilities and electrochemical stability, while the pyridine (B92270) unit can modulate the electronic properties and facilitate electron injection or transport. This combination allows for the rational design of materials for various optoelectronic applications.

Role as a Hole Transport Material or Emitter Host in Organic Light-Emitting Diodes (OLEDs)

Derivatives based on the triphenylamine-pyridine scaffold are prime candidates for use in Organic Light-Emitting Diodes (OLEDs), where they can serve dual roles as either a hole transport material (HTM) or a host for the emissive dopant.

As an HTM, the high-lying Highest Occupied Molecular Orbital (HOMO) energy level of the triphenylamine core facilitates the efficient injection of positive charge carriers (holes) from the anode and their smooth transport towards the emissive layer. This is a critical function for achieving balanced charge injection and recombination within the device, which is essential for high efficiency and brightness. nih.gov The non-planar structure of TPA derivatives also contributes to forming stable amorphous films, which is crucial for preventing device degradation and ensuring a long operational lifetime. ewha.ac.kr

As a host material in the emissive layer, particularly for phosphorescent OLEDs (PhOLEDs), a high triplet energy (T₁) is a key requirement. The host must have a higher triplet energy than the phosphorescent guest (dopant) to effectively confine the excitons on the guest molecule, thereby preventing energy loss and enabling efficient light emission. The electronic properties of the triphenylamine-pyridine structure can be fine-tuned through chemical modification to achieve a high triplet energy, making these materials suitable hosts for various colored phosphorescent emitters. Research on related bipolar host materials, which contain both hole- and electron-transporting moieties, has demonstrated that this molecular design can lead to highly efficient devices with balanced charge transport. nih.gov

For instance, studies on host materials incorporating triphenylamine and pyridine-like (pyrimidine) moieties have yielded impressive results in green thermally activated delayed fluorescence (TADF) OLEDs.

Table 1: Performance of OLEDs with Triphenylamine-Pyrimidine Bipolar Host Materials

| Host Material | Role | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Max. Current Efficiency (CE) |

| m-CzPym | Host for 4CzIPN | 31.5% | 95.6 lm/W | 100.2 cd/A |

| p-CzPym | Host for 4CzIPN | >25% (at 5000 cd/m²) | 116.5 lm/W | >80 cd/A |

This data is for illustrative purposes, based on carbazole- and pyrimidine-containing triphenylamine derivatives, which share a similar bipolar design principle with this compound. Source: nih.gov

Exploration in Organic Photovoltaics (OPVs) and Charge Transport Layers

In the domain of Organic Photovoltaics (OPVs), compounds from the triphenylamine-pyridine family are explored for their potential use in charge transport layers. Specifically, their inherent hole-transporting characteristics make them suitable for application as a Hole Transport Layer (HTL). The function of the HTL in an OPV is to efficiently extract holes from the photoactive donor material and transport them to the anode while simultaneously blocking electrons from reaching the anode.

For optimal device performance, the HOMO energy level of the HTL must be well-aligned with that of the donor material in the bulk heterojunction active layer to minimize energy loss during hole extraction. The versatility of triphenylamine chemistry allows for the tuning of these energy levels through molecular design to match various donor-acceptor systems. rsc.org While PEDOT:PSS is a common HTL, its acidic and hygroscopic nature can degrade device stability. Aniline-based materials, such as derivatives of this compound, offer a promising alternative for creating more stable and efficient OPVs. chemicalpapers.com

Development in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are another key application area for materials derived from the this compound scaffold. In an OFET, a semiconductor layer controls the flow of current between two electrodes (the source and drain) via a gate electrode. Triphenylamine derivatives are predominantly p-type semiconductors, meaning they transport positive charges (holes).

The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. High mobility requires efficient intermolecular charge hopping, which is heavily dependent on the molecular packing in the solid state. While the non-planar nature of TPA can inhibit strong π-π stacking, this can be advantageous in creating isotropic, amorphous films with reproducible performance. Research on liquid crystalline triphenylamine derivatives has shown that by encouraging specific supramolecular arrangements, very high hole mobility values can be achieved. nih.gov Although detailed OFET studies on the specific this compound compound are not widely available, the fundamental properties of the TPA core make it a strong candidate for OFET research. nih.gov

Chemical Sensing and Chemodosimeter Development

The structure of this compound, featuring a Lewis basic pyridine nitrogen atom and a fluorescent triphenylamine core, is well-suited for the development of chemical sensors. The pyridine unit can act as a recognition site for specific analytes, such as metal ions or protons, while the TPA group serves as the signaling unit, reporting the binding event through a change in its fluorescence.

Mechanism of Analyte Recognition and Transduction (e.g., Fluorescence Quenching/Enhancement)

The sensing mechanism of triphenylamine-pyridine based sensors typically relies on the modulation of the fluorophore's emission upon interaction with an analyte. The lone pair of electrons on the pyridine's nitrogen atom can coordinate with metal ions or accept a proton. This binding event alters the electronic structure of the entire molecule, affecting the de-excitation pathways of its excited state.

Common transduction mechanisms include:

Fluorescence Quenching ("Turn-Off"): Upon binding an analyte like certain transition metal ions (e.g., Cu²⁺, Fe³⁺), the fluorescence of the TPA unit can be significantly decreased. rsc.org This quenching can occur through several pathways, including photoinduced electron transfer (PET) from the excited fluorophore to the bound metal ion, or energy transfer. The coordination disrupts the original emissive state, promoting non-radiative decay processes. rsc.org

Fluorescence Enhancement ("Turn-On"): In other cases, binding to an analyte (e.g., Zn²⁺) can lead to a significant increase in fluorescence intensity. nih.gov This can be caused by the chelation-enhanced fluorescence (CHEF) effect, where the coordination with the metal ion rigidifies the molecular structure, reducing non-radiative decay from intramolecular rotations and vibrations. This restriction of movement closes non-radiative pathways and forces the excited molecule to release its energy as light, thus enhancing emission. nih.gov

The response can also be ratiometric, where binding causes a shift in the emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths.

Design Principles for Selective and Sensitive Detection

The effective design of a chemosensor based on the this compound framework requires careful consideration of both selectivity and sensitivity.

Selectivity: To detect a specific analyte, the binding site must be tailored. For metal ion sensing, the pyridine ring provides a natural coordination site. Selectivity for a particular ion can be engineered by introducing other chelating groups near the pyridine to create a binding pocket with a specific size, geometry, and coordination preference that matches the target ion. nih.govresearchgate.net For example, combining the pyridine with other nitrogen or oxygen-based ligands can create a preference for certain metal ions over others. nih.gov

Sensitivity: High sensitivity is achieved by ensuring that the binding event causes a large and easily measurable change in the fluorescence signal. This is often accomplished by using a donor-acceptor structure where the binding event strongly influences an intramolecular charge transfer (ICT) process. If the analyte's binding to the acceptor (pyridine) significantly perturbs the energy of the ICT state, a dramatic shift in emission color or a strong turn-on/turn-off response can be achieved, leading to very low detection limits. chemicalpapers.com The choice of the fluorophore and the rigidity of the linker between the recognition site and the fluorophore are critical for optimizing this signaling.

Photochromic and Electrochromic Materials

The application of this compound in photochromic and electrochromic materials is primarily inferred from the well-established properties of its constituent chemical groups. The triphenylamine (TPA) core is particularly noteworthy for its electroactive and photoactive characteristics.

Electrochromic Materials:

Electrochromism is the phenomenon where a material undergoes a reversible change in color when a burst of charge is applied. This property is crucial for applications such as smart windows, automatically dimming mirrors, and low-power displays. The TPA unit within this compound is a key feature that suggests its utility in this area. TPA and its derivatives are known to be excellent hole-transporting materials and can be readily oxidized to form stable radical cations. mdpi.comrsc.org This oxidation process is often accompanied by a distinct color change.

Polymers incorporating TPA units have been extensively studied for their electrochromic properties. mdpi.comrsc.orgelsevierpure.com These polymers typically exhibit multi-colored electrochromism, changing color at different oxidation states. For instance, starburst molecules with a TPA core have been shown to form robust polymeric films that display reversible electrochemical processes and strong color changes upon electro-oxidation. elsevierpure.com Similarly, aromatic poly(amide-imide)s containing TPA in the main chain have demonstrated high electrochemical and electrochromic stability, with strong color changes and high contrast ratios. mdpi.comnih.gov The presence of the aniline (B41778) group in this compound provides a reactive site for electropolymerization, a common method for fabricating electrochromic films. researchgate.netscispace.comnih.gov The pyridine moiety, with its electron-withdrawing nature, can further modulate the electronic properties and, consequently, the color of the resulting polymer.

A hypothetical electrochromic polymer derived from this compound could exhibit the following characteristics:

| Property | Predicted Characteristic | Rationale |

| Electroactivity | Reversible oxidation | Based on the stable radical cation formation of the triphenylamine core. mdpi.com |

| Color Change | Multi-color transitions | Dependent on the oxidation state of the polymer backbone. |

| Polymerization | Anodic electropolymerization | Facilitated by the reactive aniline group. scispace.com |

| Stability | Good cycling stability | A common feature of many triphenylamine-based polymers. researchgate.net |

Photochromic Materials:

Photochromism involves a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. While direct evidence of photochromism in this compound is not available, the incorporation of TPA units into photoresponsive molecules is a known strategy. For example, a photochromic dye with a helical structure was created by attaching a triangle terthiophene to triphenylamine units, which exhibited typical photochromic behavior. researchgate.net Furthermore, a zirconium-based metal-organic framework (MOF) incorporating a photochromic triphenylamine ligand has been shown to be an effective photocatalyst. acs.orgnih.gov These examples highlight the potential of the TPA core in this compound to be functionalized to create novel photochromic materials.

Self-Assembly and Supramolecular Chemistry in Material Design

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The pyridine moiety in this compound is a particularly valuable functional group in this context, as it can participate in hydrogen bonding and metal coordination, key interactions that drive self-assembly.

The pyridine unit is a well-established building block in the construction of supramolecular architectures. acs.org It can act as a hydrogen bond acceptor, interacting with complementary donor molecules to form predictable, ordered structures. For instance, pyridine and its derivatives are effective components for regulating the supramolecular chirality of self-assembling systems. acs.org

Moreover, the nitrogen atom in the pyridine ring is an excellent ligand for coordinating with metal ions. This property can be exploited to construct metallo-supramolecular assemblies with defined geometries and functions. For example, pyridine-incorporated octaphyrins have been shown to coordinate with palladium(II) to form complexes with unique structures and reactivity. nih.gov The self-assembly of pyrene-based ligands with a pyridine-imine group and zinc ions has led to the formation of metal-organic helicates with amplified chiroptical properties. chinesechemsoc.org

The combination of the pyridine ring for directional interactions and the bulky, propeller-shaped triphenylamine-like core in this compound could lead to the formation of complex and functional supramolecular structures. These could include nanotubes, vesicles, and other nanostructures, as have been observed with other self-assembling cyclic peptides and amphiphiles. nih.gov The aniline group also offers a site for further chemical modification, allowing for the attachment of other functional units to tailor the self-assembly process and the properties of the resulting material.

The potential of this compound in supramolecular chemistry can be summarized as follows:

| Supramolecular Interaction | Role of this compound Moiety | Potential Outcome |

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. | Formation of ordered 1D, 2D, or 3D networks. |

| Metal Coordination | The pyridine nitrogen can coordinate with various metal ions. | Construction of metallo-supramolecular cages, helicates, or polymers. nih.govchinesechemsoc.org |

| π-π Stacking | The aromatic phenyl and pyridine rings can engage in stacking interactions. | Stabilization of self-assembled architectures. chinesechemsoc.org |

Future Research Directions and Emerging Paradigms

Integration into Advanced Hybrid Materials Systems

The unique electronic and structural characteristics of N-phenyl-4-(pyridin-3-yl)aniline make it a compelling candidate for integration into a variety of advanced hybrid materials. Future research will likely focus on its incorporation into metal-organic frameworks (MOFs), polymer composites, and conductive polymers to create materials with tailored properties.

In the realm of metal-organic frameworks (MOFs) , the pyridyl and aniline (B41778) functionalities of this compound can serve as versatile coordinating ligands for metal centers. This could lead to the development of novel MOFs with unique topologies and potential applications in gas storage, catalysis, and chemical sensing. The aromatic and nitrogen-rich nature of the ligand could impart specific electronic and photophysical properties to the resulting frameworks.

The integration of this compound into polymer composites offers another exciting research direction. By dispersing this compound within various polymer matrices, it may be possible to enhance the thermal stability, conductivity, and optical properties of the resulting materials. For instance, its incorporation into polyaniline (PANI) could lead to composites with improved processability and enhanced performance in applications such as electromagnetic shielding and electrochromic devices nih.govnih.govnih.gov. Research into PANI-metal nanoparticle composites has demonstrated enhanced sensing capabilities, a principle that could be extended to composites containing this compound nih.gov.

Furthermore, the development of conductive polymers based on this compound is a promising area. While polyaniline is a well-studied conductive polymer, the introduction of the pyridyl group could modulate its electronic properties, leading to new materials for organic electronics nih.govmdpi.com. Copolymers of aniline with other monomers, such as N-phenylglycine, have been shown to exhibit altered solubility and conductivity, suggesting that similar strategies could be employed with this compound to fine-tune material properties for specific applications researchgate.net.

A particularly promising application lies in Organic Light-Emitting Diodes (OLEDs) . The structural motif of a central aniline bridge has been utilized in the design of multiresonant thermally activated delayed fluorescence (MR-TADF) emitters for OLEDs, leading to a significant red-shift in emission chemrxiv.org. This suggests that this compound could serve as a valuable building block for novel emitters or host materials in OLEDs, potentially contributing to the development of more efficient and color-tunable displays chemrxiv.orgnih.gov.

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green and sustainable chemistry presents significant opportunities for the synthesis of this compound and its derivatives. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles nih.govmdpi.comacs.org. The application of microwave irradiation to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods researchgate.netresearchgate.net. Studies on the microwave-assisted synthesis of related heterocyclic compounds, such as thiazoles and pyrazoles, have demonstrated the potential of this technique researchgate.netresearchgate.net.

Photocatalysis represents another frontier in sustainable synthesis. The use of visible light to drive chemical reactions offers an energy-efficient and environmentally friendly approach. The development of photocatalytic methods for the synthesis of this compound, for instance through C-N cross-coupling reactions, would be a significant advancement.

The exploration of solvent-free reaction conditions is another key aspect of green chemistry. Performing reactions in the absence of solvents eliminates a major source of chemical waste and can simplify product purification. Research into solvent-free methods for the synthesis of related N-phenylthiazoles has shown promising results, suggesting that similar approaches could be developed for this compound researchgate.net.

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond its established reactivity, future research will delve into the unconventional reactivity and transformation pathways of this compound. This includes exploring C-H activation, derivatization strategies, and its use as a scaffold for the synthesis of more complex molecules.

C-H activation is a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom-economical and efficient approach to synthesizing complex molecules rsc.orgnih.gov. Investigating the selective C-H activation of the phenyl and pyridyl rings of this compound could open up new avenues for its derivatization and the creation of novel functional materials researchgate.net.

The development of new derivatization strategies will be crucial for tuning the properties of this compound for specific applications nih.govrowan.edu. This could involve introducing various functional groups onto the aromatic rings to modulate its electronic, optical, and solubility characteristics. Such derivatization is key to creating a library of compounds with a range of properties for screening in various applications.

Furthermore, this compound can serve as a versatile scaffold for the synthesis of more complex heterocyclic systems. Its inherent structure provides multiple reaction sites for annulation and other transformations, enabling the construction of novel polycyclic aromatic compounds with potentially interesting photophysical and electronic properties.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools for the predictive design of new materials. In the context of this compound, advanced theoretical modeling can provide valuable insights into its structure-property relationships and guide the design of new derivatives with enhanced performance.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound researchgate.netresearchgate.netnih.govmdpi.com. Such calculations can provide a detailed understanding of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the electronic and optical properties of the molecule researchgate.netnih.gov. The calculated HOMO-LUMO energy gap can offer insights into the chemical reactivity of the molecule nih.gov.

Predictive modeling can be used to forecast the properties of new materials based on this compound before their synthesis. By systematically modifying the structure of the molecule in silico and calculating the resulting properties, researchers can identify promising candidates for specific applications, such as OLEDs or chemical sensors. This computational screening approach can significantly accelerate the materials discovery process.

The following table summarizes key electronic properties that can be calculated using DFT for this compound and its derivatives:

| Property | Description | Relevance to Material Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability and ionization potential. Important for charge injection in electronic devices. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability and electron affinity. Important for charge injection in electronic devices. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the electronic excitation energy and can be used to predict the color of emission in OLEDs and the chemical reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility, intermolecular interactions, and the performance of materials in electronic devices. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Important for understanding the nonlinear optical properties of the material. |

Potential in Emerging Areas of Chemical Technology and Nanoscience

The unique combination of properties of this compound makes it a promising candidate for a range of emerging applications in chemical technology and nanoscience.